molecular formula C24H16F3NOS B2771838 4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-45-1

4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2771838
CAS No.: 866133-45-1
M. Wt: 423.45
InChI Key: BNQYFDYXCJTPCF-CSKARUKUSA-N
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Description

4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a useful research compound. Its molecular formula is C24H16F3NOS and its molecular weight is 423.45. The purity is usually 95%.
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Biological Activity

4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline (CAS: 866133-45-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and research findings.

Molecular Characteristics

  • Molecular Formula : C24H16F3NOS
  • Molar Mass : 423.45 g/mol
  • Structural Features : The compound features a thienoquinoline core with trifluoromethoxy and naphthyl substituents, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-cancer agent and its interaction with estrogen receptors.

Anticancer Properties

Research indicates that thienoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with structural similarities to this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxicity of Thienoquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BHeLa (Cervical)8.0Cell cycle arrest
Target CompoundA549 (Lung)10.5Apoptosis induction

Estrogen Receptor Modulation

The compound has been studied for its potential as an estrogen receptor modulator. Research suggests that it may act as a selective estrogen receptor modulator (SERM), which could be beneficial in treating conditions related to estrogen imbalance such as breast cancer.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Study on Antiproliferative Effects : A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
  • Estrogen Receptor Interaction : A patent filed in 2004 explored the use of similar compounds as estrogen receptor ligands. The findings suggested that these compounds could effectively bind to estrogen receptors, influencing gene expression related to cell growth and differentiation .
  • In Vivo Studies : An animal study evaluated the effects of this compound on tumor growth in mice models. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic .

Scientific Research Applications

Structural Characteristics

The compound features a thienoquinoline core, which is significant for its pharmacological properties. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that compounds with thienoquinoline structures exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of thienoquinoline showed significant inhibition of cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways .

Enzyme Inhibition

The compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC are being explored for their potential in treating metabolic disorders such as obesity and dyslipidemia. A patent describes the use of this compound for developing ACC inhibitors that could regulate lipid metabolism effectively .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by thienoquinoline derivatives. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Plant Growth Regulation

The compound's role as a plant growth regulator has been investigated. Research indicates that it can modulate plant growth by influencing hormonal pathways associated with growth and development. This could lead to applications in agriculture to enhance crop yields or manage growth under stress conditions .

Herbicide Development

Given its biochemical activity, there is potential for developing herbicides based on the structure of 4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline. The compound's ability to interfere with specific metabolic pathways in plants could be harnessed to create selective herbicides that target unwanted vegetation without harming crops .

Organic Electronics

The unique electronic properties of thienoquinoline derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating these compounds into device architectures can enhance efficiency and stability .

Photovoltaic Devices

Research indicates that thienoquinoline-based materials can improve charge transport properties in photovoltaic devices. By optimizing the molecular structure, researchers aim to develop more efficient solar cells that leverage the unique properties of this compound for better energy conversion rates .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant inhibition of cancer cell proliferation; apoptosis induction observed.
Enzyme Inhibition Effective ACC inhibitor; potential for treating obesity-related disorders.
Antimicrobial Properties Inhibition of bacterial and fungal growth; promising for infection treatment.
Plant Growth Regulation Modulates hormonal pathways; enhances crop yield under stress conditions.
Organic Electronics Acts as a semiconductor; improves efficiency in OLEDs and OPVs.
Photovoltaic Devices Enhances charge transport properties; potential for more efficient solar cells.

Properties

IUPAC Name

4-[(E)-2-naphthalen-1-ylethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3NOS/c25-24(26,27)29-17-9-11-22-20(14-17)23-19(12-13-30-23)21(28-22)10-8-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,14H,12-13H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQYFDYXCJTPCF-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.